molecular formula C19H26N4O3S B2905940 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797123-76-2

4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2905940
CAS No.: 1797123-76-2
M. Wt: 390.5
InChI Key: GTDOJNVKPPWWFI-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and multiple substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent introduction of various substituents. Key steps may include:

  • Nitration of the benzene ring to introduce the nitro group.

  • Reduction of the nitro group to an amine.

  • Methylation to introduce the methyl group at the appropriate position.

  • Formation of the sulfonamide group through reaction with a sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized for efficiency and cost-effectiveness, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group.

  • Reduction: The nitro group (if present) can be reduced to an amine.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: 4-hydroxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide.

  • Reduction: 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide amine derivative.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases, such as cancer and infections.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-methoxy-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is structurally similar to other sulfonamide derivatives, such as sulfamethoxazole and sulfadiazine.

  • Uniqueness: This compound's unique combination of substituents and molecular structure may confer distinct biological and chemical properties compared to its analogs.

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Properties

IUPAC Name

4-methoxy-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-14-12-17(26-3)5-6-18(14)27(24,25)20-13-16-8-10-23(11-9-16)19-7-4-15(2)21-22-19/h4-7,12,16,20H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOJNVKPPWWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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